molecular formula C20H13IN2O2 B15149314 N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide

N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B15149314
M. Wt: 440.2 g/mol
InChI Key: XCISRFVHVHZCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with significant potential in various scientific fields. It is characterized by the presence of an iodophenyl group and a benzoxazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions One common method includes the reaction of 4-iodoaniline with 2-aminobenzoic acid under specific conditions to form the benzoxazole ringThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and other functionalized aromatic compounds .

Scientific Research Applications

N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The benzoxazole ring and iodophenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Iodophenyl)benzamide
  • N-(2-Iodophenyl)benzamide
  • N-(3-Iodophenyl)benzamide

Uniqueness

N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique combination of the benzoxazole ring and iodophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets .

Properties

Molecular Formula

C20H13IN2O2

Molecular Weight

440.2 g/mol

IUPAC Name

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H13IN2O2/c21-15-8-6-14(7-9-15)20-23-17-12-16(10-11-18(17)25-20)22-19(24)13-4-2-1-3-5-13/h1-12H,(H,22,24)

InChI Key

XCISRFVHVHZCBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.